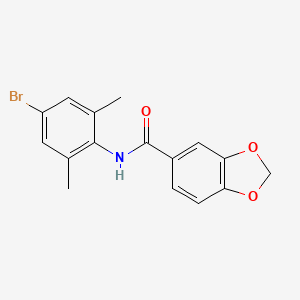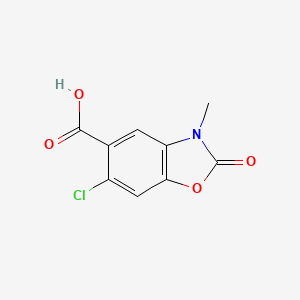![molecular formula C14H17NO4 B5885344 2-[(cyclohexylcarbonyl)amino]-5-hydroxybenzoic acid](/img/structure/B5885344.png)
2-[(cyclohexylcarbonyl)amino]-5-hydroxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Cyclohexylcarbonyl)amino]-5-hydroxybenzoic acid, also known as N-(cyclohexylcarbonyl)-5-hydroxyanthranilic acid (NCHA), is a chemical compound used in scientific research for its potential therapeutic properties. It is a derivative of anthranilic acid and is known to have anti-inflammatory and immunomodulatory effects.
Mecanismo De Acción
The exact mechanism of action of NCHA is not fully understood. However, it is believed to work by inhibiting the production of pro-inflammatory cytokines and chemokines, as well as by modulating the activity of immune cells such as T cells and macrophages.
Biochemical and physiological effects:
NCHA has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, as well as the expression of adhesion molecules on immune cells. NCHA has also been shown to modulate the activity of immune cells such as T cells and macrophages, leading to a reduction in inflammation and immune-mediated tissue damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NCHA has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to be stable under a wide range of conditions. However, there are also some limitations to its use. For example, it has poor solubility in water, which can make it difficult to use in certain assays. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on NCHA. One area of interest is the development of more potent and selective analogs of NCHA that could be used for the treatment of inflammatory and autoimmune diseases. Another area of interest is the investigation of the anticancer properties of NCHA and its analogs. Finally, further studies are needed to fully understand the mechanism of action of NCHA and to identify its molecular targets.
Métodos De Síntesis
NCHA can be synthesized through a multi-step process starting from anthranilic acid. The first step involves the reaction of anthranilic acid with cyclohexyl isocyanate to form 2-[(cyclohexylcarbonyl)amino]-5-hydroxybenzoic acidcyclohexylcarbonylanthranilic acid. The second step involves the hydrolysis of 2-[(cyclohexylcarbonyl)amino]-5-hydroxybenzoic acidcyclohexylcarbonylanthranilic acid to form 2-[(cyclohexylcarbonyl)amino]-5-hydroxybenzoic acidcyclohexylcarbonylanthranilic acid hydrochloride. The final step involves the reaction of 2-[(cyclohexylcarbonyl)amino]-5-hydroxybenzoic acidcyclohexylcarbonylanthranilic acid hydrochloride with sodium hydroxide to form NCHA.
Aplicaciones Científicas De Investigación
NCHA has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of various inflammatory and autoimmune diseases. NCHA has also been studied for its potential anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
2-(cyclohexanecarbonylamino)-5-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c16-10-6-7-12(11(8-10)14(18)19)15-13(17)9-4-2-1-3-5-9/h6-9,16H,1-5H2,(H,15,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVDCPYAIPEESV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=C(C=C(C=C2)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Cyclohexylcarbonyl)amino]-5-hydroxybenzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5885275.png)
![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2-chloro-3-pyridinyl)acetamide](/img/structure/B5885280.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-2,1,3-benzothiadiazol-4-ylacetamide](/img/structure/B5885296.png)


![2-ethoxy-4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5885321.png)
![2-[(2-bromo-4-chlorophenyl)amino]acetohydrazide](/img/structure/B5885339.png)
![2-[3-methyl-5-(4-methyl-1-piperidinyl)benzyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5885343.png)


![1-[3-(1H-imidazol-1-yl)propyl]-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone](/img/structure/B5885361.png)
![N-{4-[(4-cyano-2-ethyl-3-methylpyrido[1,2-a]benzimidazol-1-yl)amino]phenyl}acetamide](/img/structure/B5885368.png)
![N-cyclopentyl-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide](/img/structure/B5885376.png)
